

# Preclinical Evaluation of ONC-392 in Combination with Radiotherapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CMI-392   |           |
| Cat. No.:            | B10775512 | Get Quote |

#### Introduction

ONC-392, a next-generation anti-CTLA-4 antibody, has demonstrated promising anti-tumor activity in clinical trials as a monotherapy and in combination with PD-(L)1 inhibitors.[1][2] The rationale for combining ONC-392 with radiotherapy stems from the potential for synergistic effects. Radiotherapy can induce immunogenic cell death, leading to the release of tumor-associated antigens and the activation of a systemic anti-tumor immune response.[3][4] ONC-392, by blocking the inhibitory CTLA-4 pathway, can further enhance this radiation-induced immune activation, potentially leading to improved tumor control and the generation of long-lasting anti-tumor immunity.[5][6]

This document provides a detailed overview of the available preclinical data on the combination of ONC-392 and radiotherapy in animal models. It is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this promising combination therapy.

Disclaimer: The following application notes and protocols are based on a comprehensive review of publicly available preclinical data. No specific studies detailing the combination of ONC-392 with radiotherapy in animal models were identified in the current literature search. The provided methodologies are therefore extrapolated from general best practices in preclinical radioimmunotherapy research and studies involving other immune checkpoint inhibitors in combination with radiation.[3][6][7]



### I. Data Presentation

As no specific quantitative data from preclinical studies combining ONC-392 and radiotherapy are publicly available, the following tables are presented as templates. Researchers can use these templates to structure and present their data upon completion of such studies.

Table 1: Tumor Growth Inhibition in Syngeneic Mouse Models

| Treatment<br>Group   | Animal Model<br>(e.g., MC38-<br>colon<br>carcinoma in<br>C57BL/6 mice) | Mean Tumor<br>Volume (mm³)<br>± SEM at Day<br>X | Tumor Growth<br>Delay (TGD) in<br>Days | % Tumor<br>Growth<br>Inhibition (TGI) |
|----------------------|------------------------------------------------------------------------|-------------------------------------------------|----------------------------------------|---------------------------------------|
| Vehicle Control      | _                                                                      |                                                 |                                        | _                                     |
| Radiotherapy<br>(RT) |                                                                        |                                                 |                                        |                                       |
| ONC-392              | _                                                                      |                                                 |                                        |                                       |
| ONC-392 + RT         |                                                                        |                                                 |                                        |                                       |

Table 2: Survival Analysis in Orthotopic Tumor Models

| Treatment<br>Group   | Animal Model<br>(e.g., LLC-<br>luciferase in<br>C57BL/6 mice) | Median<br>Survival<br>(Days) | % Increase in<br>Lifespan | Log-rank<br>(Mantel-Cox)<br>Test (p-value<br>vs. Control) |
|----------------------|---------------------------------------------------------------|------------------------------|---------------------------|-----------------------------------------------------------|
| Vehicle Control      |                                                               |                              |                           |                                                           |
| Radiotherapy<br>(RT) |                                                               |                              |                           |                                                           |
| ONC-392              | _                                                             |                              |                           |                                                           |
| ONC-392 + RT         | -                                                             |                              |                           |                                                           |

Table 3: Immune Cell Infiltration in the Tumor Microenvironment (TME)



| Treatment Group   | Cell Population<br>(e.g., CD8+ T cells,<br>Tregs, MDSCs) | % of CD45+ Cells<br>in TME ± SEM | CD8+/Treg Ratio |
|-------------------|----------------------------------------------------------|----------------------------------|-----------------|
| Vehicle Control   |                                                          |                                  |                 |
| Radiotherapy (RT) | _                                                        |                                  |                 |
| ONC-392           | _                                                        |                                  |                 |
| ONC-392 + RT      | _                                                        |                                  |                 |

# **II. Experimental Protocols**

The following are detailed, hypothetical protocols for key experiments to evaluate the combination of ONC-392 and radiotherapy in animal models. These protocols are based on established methodologies in the field of preclinical immuno-oncology.[8][9][10]

- 1. Syngeneic Tumor Model and Treatment
- Cell Lines: Select appropriate syngeneic tumor cell lines that are responsive to immunotherapy and establish tumors in immunocompetent mice (e.g., MC38 colorectal adenocarcinoma, B16-F10 melanoma, or LLC Lewis lung carcinoma in C57BL/6 mice).
- Tumor Implantation: Subcutaneously inject 1 x 10<sup>6</sup> tumor cells in 100  $\mu$ L of serum-free medium into the flank of 6-8 week old mice.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.
   Calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.
- ONC-392 Administration: Administer ONC-392 (or a murine surrogate) intraperitoneally (i.p.) at a specified dose and schedule (e.g., 10 mg/kg, twice a week for two weeks).
- Radiotherapy: Deliver localized irradiation to the tumor using a small animal irradiator. The radiation dose and fractionation schedule should be optimized for the specific tumor model



(e.g., a single dose of 10 Gy or a fractionated dose of 3 x 5 Gy on consecutive days).

- Combination Therapy: Administer ONC-392 prior to, concurrently with, or after radiotherapy to determine the optimal sequencing.
- Analysis of Anti-Tumor Efficacy
- Tumor Growth Inhibition: Continue to monitor tumor volumes throughout the study. At the
  endpoint, calculate the percentage of tumor growth inhibition (%TGI) for each treatment
  group relative to the control group.
- Survival Studies: For orthotopic or metastatic models, monitor animal survival. Plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.
- 3. Immunophenotyping of the Tumor Microenvironment
- Tumor Excision: At a specified time point after treatment, euthanize a subset of mice from each group and excise the tumors.
- Single-Cell Suspension: Mechanically and enzymatically digest the tumors to obtain a singlecell suspension.
- Flow Cytometry: Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Gr-1, F4/80) to quantify the infiltration of various immune cell populations.
- Data Analysis: Analyze the flow cytometry data to determine the percentages and absolute numbers of different immune cell subsets within the TME.

# III. Visualization of Signaling Pathways and Workflows

Signaling Pathway





Click to download full resolution via product page

Caption: Proposed synergistic mechanism of ONC-392 and radiotherapy.



#### **Experimental Workflow**



Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of ONC-392 and radiotherapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. OncoC4, Inc. Reports Phase Ia Data on Safety and Clinical Activities of ONC-392 (Nextgen Anti-CTLA-4) Monotherapy for Stage IV Solid Tumors - BioSpace [biospace.com]
- 2. oncoc4.com [oncoc4.com]
- 3. Frontiers | Clinical and Preclinical Outcomes of Combining Targeted Therapy With Radiotherapy [frontiersin.org]
- 4. Radioimmunotherapy: a game-changer for advanced non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. bcan.org [bcan.org]
- 6. Using Preclinical Data to Design Combination Clinical Trials of Radiation Therapy and Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Predictive Value of Preclinical Studies in Support of Radiotherapy Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models and therapeutic molecular targets of cancer: utility and limitations PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Evaluation of ONC-392 in Combination with Radiotherapy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775512#onc-392-in-combination-with-radiotherapy-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com